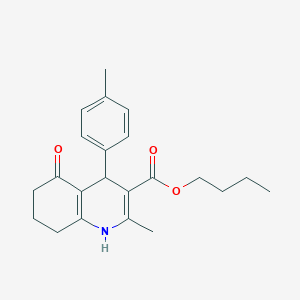![molecular formula C8H11NO4S2 B4949899 4-[(propylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4949899.png)
4-[(propylamino)sulfonyl]-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(propylamino)sulfonyl]-2-thiophenecarboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule is commonly referred to as PTCA and belongs to the class of sulfonamide compounds. PTCA has been extensively studied for its ability to inhibit the activity of an enzyme called carbonic anhydrase.
Mechanism of Action
PTCA inhibits the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. This binding prevents the conversion of carbon dioxide and water to bicarbonate and protons, which is a critical step in various physiological processes. The inhibition of carbonic anhydrase by PTCA leads to a decrease in the production of bicarbonate ions, which can result in a decrease in the pH of the extracellular fluid.
Biochemical and Physiological Effects:
PTCA has been shown to have various biochemical and physiological effects. The compound has been shown to decrease the production of bicarbonate ions, which can result in a decrease in the pH of the extracellular fluid. This decrease in pH can lead to a decrease in the activity of various enzymes and proteins that are sensitive to changes in pH. PTCA has also been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
PTCA has several advantages for lab experiments, including its ability to inhibit the activity of carbonic anhydrase and its potential therapeutic applications. However, the compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of PTCA. One potential direction is the development of new synthetic methods for the compound that can improve its yield and purity. Another direction is the study of the compound's potential therapeutic applications, including its use in the treatment of cancer and other disorders. Additionally, the study of the compound's mechanism of action and its effects on various physiological processes can provide valuable insights into its potential therapeutic applications.
Synthesis Methods
PTCA can be synthesized using a variety of methods, including the reaction of 2-thiophenecarboxylic acid with propylamine and sulfuryl chloride. The reaction produces PTCA as a white solid, which can be further purified using recrystallization. Other methods of synthesis include the reaction of 2-thiophenecarboxylic acid with propylamine and chlorosulfonic acid or the reaction of 2-thiophenecarboxylic acid with propylamine and sulfuric acid.
Scientific Research Applications
PTCA has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes, including acid-base balance, respiration, and bone resorption. Carbonic anhydrase inhibitors have been used in the treatment of various disorders, including glaucoma, epilepsy, and altitude sickness. PTCA has also been studied for its potential application in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Properties
IUPAC Name |
4-(propylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c1-2-3-9-15(12,13)6-4-7(8(10)11)14-5-6/h4-5,9H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFXUQPFQCHADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CSC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-1,1-diphenyl-2-[4-(2-pyridinyl)-1-piperazinyl]ethanol](/img/structure/B4949833.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4949841.png)


![N-(2-methoxybenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4949860.png)
![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4949864.png)
![5-phenyl-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B4949870.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate](/img/structure/B4949877.png)
![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4949888.png)
![ethyl 2-({3-phenyl-3-[(trifluoroacetyl)amino]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4949901.png)
![ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4949904.png)
![1,2-ethanediyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]](/img/structure/B4949911.png)

